molecular formula C13H17NO2 B177164 (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate CAS No. 166941-66-8

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate

Cat. No. B177164
M. Wt: 219.28 g/mol
InChI Key: BJOUEZQMVVKCPC-RYUDHWBXSA-N
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Description

“(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate” is a chemical compound . Its molecular formula is C13H17NO2 and it has a molecular weight of 219.28 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving “(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate” are not detailed in the search results .


Physical And Chemical Properties Analysis

“(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate” has a molecular weight of 219.28 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density are mentioned, but specific values are not provided .

Safety And Hazards

The safety and hazard information for “(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate” is not explicitly stated in the search results .

Future Directions

The future directions or potential applications for “(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate” are not specified in the search results .

properties

IUPAC Name

ethyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOUEZQMVVKCPC-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438926
Record name (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate

CAS RN

166941-66-8
Record name (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl (2RS,5SR)-5-phenylprolinate may be obtained as follows: 0.5 cm3 of concentrated sulphuric acid is added dropwise to a solution of 5.5 g of (2RS,5SR)-5-phenylproline in 50 cm3 of ethanol. The reaction mixture is then stirred at a temperature in the vicinity of 80° C. for five hours, then cooled to a temperature in the vicinity of 20° C. and concentrated under reduced pressure. The residue is taken up in 50 cm3 of water, brought to a pH in the vicinity of 9 by a normal aqueous sodium hydroxide solution and extracted with 3 times 100 cm3 of ethyl acetate. The combined organic extracts are washed with 50 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue is subjected to chromatography on silica [eluent cyclohexane/ethyl acetate (90/10 by volume)]. The fractions containing the expected product are combined and concentrated under reduced pressure. 2.16 g of ethyl (2RS,5SR)-5-phenylprolinate are thus obtained in the form of an oil, used as it is in subsequent syntheses.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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